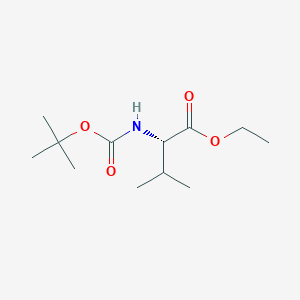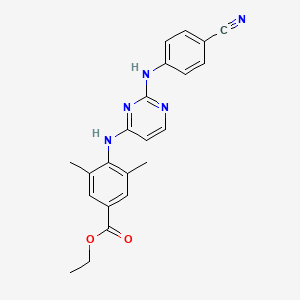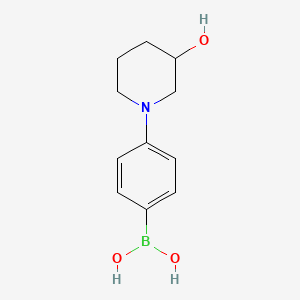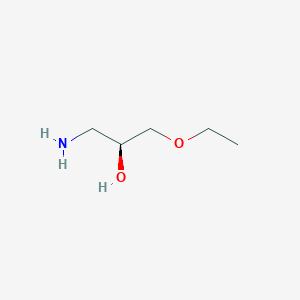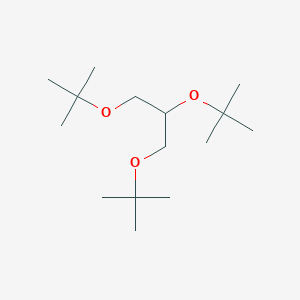
1,2,3-Tri-tert-butoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tri-tert-butoxypropane is an organic compound characterized by the presence of three tert-butoxy groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tri-tert-butoxypropane can be synthesized through the etherification of glycerol with tert-butyl alcohol in the presence of acid catalysts. The reaction typically involves the use of a commercial ion exchange resin, such as Amberlyst 15, as the catalyst. The optimal conditions for this reaction include a temperature of 70°C, a stoichiometric ratio of glycerol to tert-butyl alcohol (1:3), and the addition of dibutyl ether to shift the reaction equilibrium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tri-tert-butoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-Tri-tert-butoxypropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3-Tri-tert-butoxypropane involves its interaction with molecular targets through its functional groups. The tert-butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Comparación Con Compuestos Similares
- 1-tert-butoxypropane-2,3-diol
- 2-tert-butoxypropane-1,3-diol
- 1,3-di-tert-butoxypropan-2-ol
- 1,2-di-tert-butoxypropan-3-ol
Comparison: 1,2,3-Tri-tert-butoxypropane is unique due to the presence of three tert-butoxy groups, which confer distinct steric and electronic propertiesFor instance, the tri-substitution provides enhanced stability and specific interaction capabilities, making it suitable for specialized industrial and research applications .
Propiedades
Número CAS |
92867-55-5 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-13(2,3)16-10-12(18-15(7,8)9)11-17-14(4,5)6/h12H,10-11H2,1-9H3 |
Clave InChI |
TUSHGQUSFYDNJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(COC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
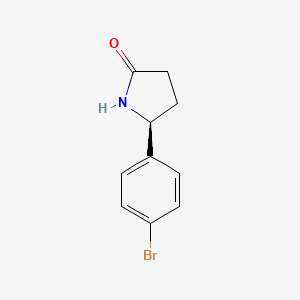
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

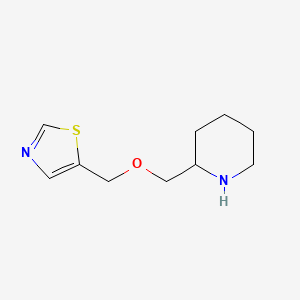
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
